2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid
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Overview
Description
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the imidazole ring through cyclization reactions. The methyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
- 8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine
- N-methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
Uniqueness
What sets 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its fused ring system and the presence of the acetic acid moiety make it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
QUYJUFWTTOQQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC=C2CC(=O)O |
Origin of Product |
United States |
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